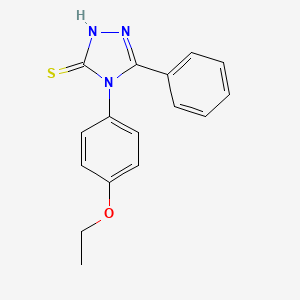

4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole core substituted with a phenyl group at position 5, a 4-ethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. Its synthesis typically involves cyclization of precursors such as hydrazinecarbothioamides or via Schiff base formation followed by cyclization . Key spectral data includes:

- 1H-NMR (DMSO-d6): δ 16.00 (s, 1H, -NH), 7.64–7.31 (m, aromatic protons), 3.35 ppm (s, -OCH3 in related analogs) .

- FT-IR: Peaks at ~1609 cm⁻¹ (C=N triazole) and ~1254 cm⁻¹ (asymmetric C-O-C stretch) .

The ethoxy group enhances solubility in polar solvents, while the phenyl and triazole moieties contribute to π-π stacking interactions, making it a versatile intermediate for pharmaceuticals and materials science .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-10-8-13(9-11-14)19-15(17-18-16(19)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDQXOKCDLEHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazides with isothiocyanates, followed by cyclization. One common method involves the reaction of 4-ethoxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

S-Alkylation Reactions

4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation under alkaline conditions. For example:

-

Reaction with 2-bromo-1-phenylethanone :

In the presence of cesium carbonate (Cs₂CO₃) in ethanol, the thiol group is deprotonated to form a thiolate intermediate. This reacts with 2-bromo-1-phenylethanone to yield 2-((4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one (compound 2 ) .Key Data :

Reduction Reactions

Reduction of the ketone derivative (compound 2 ) with sodium borohydride (NaBH₄) in ethanol unexpectedly leads to triazolone formation rather than the anticipated secondary alcohol .

-

Mechanism :

The reaction proceeds via nucleophilic attack on the carbonyl group, but the triazole ring’s electron-withdrawing nature promotes ketone-to-triazolone conversion.Key Data :

Unexpected Reactivity in Alkaline Media

In alkaline aqueous-pyridine mixtures at reflux, the thiol group participates in intramolecular cyclization, forming triazolone derivatives instead of undergoing typical reductions . This suggests unique electronic effects imposed by the triazole ring.

Comparative Analysis with Analogous Triazole-Thiols

Reactivity trends observed in similar compounds (e.g., 4-(4-methoxyphenyl)-5-phenyl derivatives ) highlight:

-

Substituent Effects : Ethoxy groups enhance electron donation compared to methoxy, potentially altering reaction kinetics.

-

Thiol vs. Thione Tautomerism : The thiol form predominates in solution, enabling nucleophilic reactivity .

Spectroscopic Characterization

Key spectral data for derivatives:

| Compound | IR (cm⁻¹) | ¹H NMR Highlights (δ, ppm) |

|---|---|---|

| 2 | 1604 (C=O), 1247 (C-O) | 7.45–7.78 (aromatic), 4.03 (-OCH₂) |

| 3 | 3348 (N-H), 1625 (C=N) | 11.98 (-NH), 6.88–7.22 (aromatic) |

Reaction Optimization Insights

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as:

- A building block for synthesizing more complex molecules.

- A ligand in coordination chemistry, facilitating the study of metal complexes.

Biology

The compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can inhibit bacterial growth and exhibit antifungal properties. For instance, related compounds have demonstrated significant activity against various pathogens .

| Activity Type | Organism Tested | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition at low concentrations |

| Antifungal | Candida albicans | Effective growth inhibition |

Medicine

In medicine, this compound is being investigated for:

- Cancer Treatment : Preliminary studies suggest potential anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Study: A recent investigation highlighted that triazole derivatives can induce apoptosis in cancer cells through enzyme inhibition mechanisms .

Industry

In industrial applications, this compound is utilized for:

- Material Development : It can act as a corrosion inhibitor and polymer additive due to its thiol group, which enhances chemical stability and resistance against oxidative damage.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Corrosion Inhibition | Metal coatings | Enhanced durability |

| Polymer Additive | Plastics and composites | Improved mechanical properties |

Mechanism of Action

The biological activities of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death. The presence of the thiol group allows the compound to form covalent bonds with thiol-containing proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

Physicochemical Differences

- Solubility: Ethoxy and methoxy groups improve solubility in ethanol/DMF compared to nitro or bromo analogs .

- Thermal Stability : Trifluoromethyl and tert-butyl derivatives () display higher thermal stability due to steric bulk and strong C-F bonds .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) reduce electron density on the triazole ring, altering reactivity in electrophilic substitutions .

Key Research Findings

- Pharmacological Potential: Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrate significant antianxiety and antidepressant activities, with benzaldehyde and dichlorobenzaldehyde analogs being most potent .

- Material Science Applications : Anthracene-functionalized triazoles (e.g., AT2 in ) serve as fluorescence probes for Zn²⁺ detection, leveraging the triazole-thiol’s metal-coordination ability .

- Synthetic Versatility : The ethoxyphenyl-phenyl substitution pattern is optimal for balancing solubility and reactivity, enabling diverse downstream modifications .

Biological Activity

4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of this compound, particularly the presence of ethoxyphenyl and phenyl groups, contribute significantly to its biological efficacy.

Synthesis

The synthesis of this compound generally involves the reaction of hydrazides with isothiocyanates. A common synthetic route includes the reaction of 4-ethoxybenzohydrazide with phenyl isothiocyanate in the presence of a base like sodium hydroxide, followed by cyclization under heat. This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial and Antifungal Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activities. In particular, this compound has been tested against various pathogens. For instance, studies have indicated that related compounds demonstrate higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin . The compound's thiol group plays a crucial role in its mechanism of action by forming covalent bonds with thiol-containing proteins in microbial cells.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines including human melanoma IGR39 and triple-negative breast cancer MDA-MB-231. The selectivity towards cancer cells was highlighted in studies where certain derivatives exhibited more pronounced cytotoxicity in cancerous cells compared to normal cells . The mechanism underlying this activity involves inhibition of key enzymes and disruption of cellular membranes.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites.

- Membrane Disruption : Interaction with cellular membranes leads to compromised membrane integrity and subsequent cell death.

- Covalent Bond Formation : The thiol group allows the compound to form covalent bonds with proteins that contain free thiols .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate anticancer and antimicrobial activity |

| 4-(4-Ethoxyphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Structure | Enhanced antifungal properties |

| 5-(p-methoxyphenyl)-2,4-dihydrotriazole | Structure | Anticonvulsant and anti-inflammatory effects |

This table illustrates that while similar compounds share some biological activities, the unique combination of ethoxy and phenyl groups in our target compound may confer enhanced efficacy.

Case Studies

Several case studies have illustrated the biological activity of triazole derivatives:

- Cytotoxicity Study : A study involving the MTT assay demonstrated that synthesized triazole derivatives exhibited significant cytotoxicity against melanoma cells with IC50 values in the micromolar range .

- In Vivo Studies : Animal models have shown promising results where triazole derivatives reduced tumor growth rates significantly compared to control groups.

Q & A

Q. What are the optimized synthetic routes for 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide precursors in basic media. For example, a two-step procedure involves forming a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) followed by cyclization to the triazole-thiol core . Alkylation or functionalization (e.g., Mannich base formation) can be achieved using alkyl halides or carbonyl-containing electrophiles in polar aprotic solvents like DMF, with cesium carbonate as a base to deprotonate the thiol group . Yield optimization requires careful control of stoichiometry, temperature (70–80°C), and reaction time (1–2 hours) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- ¹H-NMR : To confirm substitution patterns (e.g., ethoxyphenyl protons resonate at δ ~1.4 ppm for CH₃ and δ ~4.0 ppm for OCH₂) .

- LC-MS : For molecular weight verification and purity assessment .

- Elemental analysis : To validate empirical formulas (e.g., C₁₅H₁₃N₃OS) .

- IR spectroscopy : Thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (using software like AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes or receptors), leveraging the compound’s thiol group and aromatic moieties for hydrogen bonding and π-π interactions . ADME analysis further evaluates pharmacokinetic suitability .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from substituent effects. Systematic SAR studies are critical:

Q. How does the thiol group influence chemical stability and derivatization pathways?

The thiol group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Stabilization via salt formation (e.g., cesium thiolate) improves reactivity in alkylation or acylation reactions . For example, S-alkylation with phenacyl bromides introduces ketone functionalities, enabling further derivatization (e.g., hydrazide formation) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties arise from conformational flexibility and weak intermolecular forces. Strategies include:

- Slow evaporation from ethanol/water mixtures .

- Co-crystallization with heavy atoms (e.g., bromine) for X-ray diffraction .

- Temperature-controlled recrystallization to isolate polymorphs .

Methodological Guidance

Q. How to design experiments for evaluating antioxidant activity?

Use established assays:

- DPPH/ABTS radical scavenging : Monitor absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .

- FRAP assay : Measure Fe³+ reduction to Fe²+ at 593 nm .

- Control for thiol auto-oxidation by including antioxidants like ascorbic acid in blanks .

Q. What protocols ensure reproducibility in S-alkylation reactions?

- Use freshly distilled DMF to avoid amine impurities.

- Employ Cs₂CO₃ (not K₂CO₃) for complete deprotonation of the thiol .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purify via column chromatography (SiO₂, gradient elution) to isolate mono- vs. di-alkylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.